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Cat. No.: B089799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer improved physicochemical properties and

biological activity is a perpetual driver of innovation in medicinal chemistry. Among the rising

stars in this endeavor are oxa-azaspirocycles, a class of three-dimensional heterocyclic

compounds that have demonstrated significant potential in modulating a diverse range of

biological targets. Their unique conformational rigidity, coupled with the favorable attributes

imparted by the embedded oxygen and nitrogen atoms, has positioned them as privileged

structures in the design of next-generation therapeutics. This in-depth technical guide provides

a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of

oxa-azaspirocycles, with a focus on quantitative data, detailed experimental methodologies,

and the elucidation of their mechanisms of action.

Physicochemical and Biological Properties of
Representative Oxa-azaspirocycles
The incorporation of an oxa-azaspirocyclic moiety into a molecule can significantly enhance its

drug-like properties. Notably, these scaffolds often lead to increased aqueous solubility and

reduced lipophilicity, key parameters for favorable pharmacokinetics.[1] The following tables

summarize the quantitative data for a selection of oxa-azaspirocycles, highlighting their

improved physicochemical characteristics and potent biological activities across various

therapeutic areas.
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Compound ID
Spirocyclic
Core

Measurement Value Reference

1
Spiro[3.3]heptan

e
logD at pH 7.4 1.5

Mykhailiuk et al.,

2021

2

2-Oxa-6-

azaspiro[3.3]hept

ane

logD at pH 7.4 0.5
Mykhailiuk et al.,

2021

3
Spiro[3.3]heptan

e

Aqueous

Solubility (µM)
9

Mykhailiuk et al.,

2021

4

2-Oxa-6-

azaspiro[3.3]hept

ane

Aqueous

Solubility (µM)
360

Mykhailiuk et al.,

2021

Compound
ID

Target Assay
IC50/EC50/
Ki (nM)

Therapeutic
Area

Reference

Oxa-

terazosin

analogue 75

Alpha-1

Adrenergic

Receptor

In vivo

antihypertens

ive

More potent

than

terazosin

Hypertension
Mykhailiuk et

al., 2021

GSK3357679 LRRK2
Cellular

pS935 IC50
159

Parkinson's

Disease

Fjellstrom et

al., 2020

Compound

8d

MDA-MB-231

cells
Cytotoxicity 100 Oncology

Li et al.,

2021[2]

Compound

6b
Hela cells Cytotoxicity 180 Oncology

Li et al.,

2021[2]

Compound

13

SARS-CoV-2

Mpro

Enzyme

Inhibition
2580 Antiviral

El-Sayed et

al., 2022[3]

Key Experimental Protocols
The successful synthesis and evaluation of oxa-azaspirocycles rely on robust and reproducible

experimental procedures. This section details the methodologies for the synthesis of a common
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oxa-azaspirocyclic scaffold and the biological assays used to characterize their activity.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
A widely employed building block, 2-oxa-6-azaspiro[3.3]heptane, can be synthesized from

commercially available starting materials. The following protocol is adapted from reported

literature.

Materials:

3-Bromo-2,2-bis(bromomethyl)propan-1-ol

p-Toluenesulfonamide

Sodium hydroxide

Magnesium turnings

Methanol

Oxalic acid

Procedure:

Cyclization: A mixture of 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-

toluenesulfonamide is treated with a strong base, such as sodium hydroxide, in a suitable

solvent to yield the N-tosylated spiro compound.

Detosylation: The tosyl protecting group is removed by reacting the intermediate with

magnesium turnings in methanol. Sonication can be employed to accelerate the reaction.

Salt Formation: After filtration to remove magnesium salts, the free base of 2-oxa-6-

azaspiro[3.3]heptane is treated with oxalic acid to precipitate the more stable and handleable

oxalate salt.

In Vitro LRRK2 Kinase Assay
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To assess the inhibitory potential of oxa-azaspirocycles against Leucine-Rich Repeat Kinase 2

(LRRK2), a common target in Parkinson's disease research, a radiometric kinase assay is

often employed.

Materials:

Recombinant LRRK2 protein

Myelin Basic Protein (MBP) as a generic substrate

[γ-³²P]ATP

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

Test compounds (oxa-azaspirocycles) dissolved in DMSO

SDS-PAGE gels and electrophoresis apparatus

Phosphorimager

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant

LRRK2 protein, and the test compound at various concentrations.

Initiation: Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a

phosphor screen. The amount of incorporated radiolabel in the MBP band is quantified using

a phosphorimager to determine the extent of LRRK2 inhibition.

In Vivo Antihypertensive Activity in Spontaneously
Hypertensive Rats (SHRs)
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To evaluate the blood pressure-lowering effects of oxa-azaspirocycle-containing compounds,

such as the terazosin analogues, an in vivo model using spontaneously hypertensive rats

(SHRs) is utilized.

Materials:

Spontaneously Hypertensive Rats (SHRs)

Test compound formulated for oral or intravenous administration

Vehicle control

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

Procedure:

Acclimatization: Acclimate the SHRs to the housing conditions and blood pressure

measurement procedures for at least one week.

Baseline Measurement: Record the baseline systolic and diastolic blood pressure of each

animal.

Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., oral

gavage).

Blood Pressure Monitoring: Measure blood pressure at various time points post-

administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

Data Analysis: Calculate the change in blood pressure from baseline for each treatment

group and compare the results to the vehicle control group to determine the antihypertensive

efficacy of the test compound.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and the systematic approach to drug discovery is

crucial for a deeper understanding of the role of oxa-azaspirocycles in medicinal chemistry.

Alpha-1 Adrenergic Receptor Signaling Pathway
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Oxa-azaspirocyclic analogues of terazosin exert their antihypertensive effects by antagonizing

the alpha-1 adrenergic receptor. The following diagram illustrates the canonical signaling

cascade initiated by the activation of this G-protein coupled receptor (GPCR).
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Caption: Alpha-1 adrenergic receptor signaling cascade leading to smooth muscle contraction.

LRRK2 Signaling Pathway in Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The

development of LRRK2 inhibitors, a class that may include oxa-azaspirocycles, is a promising

therapeutic strategy. This diagram outlines the central role of LRRK2 in cellular signaling

pathways implicated in neurodegeneration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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